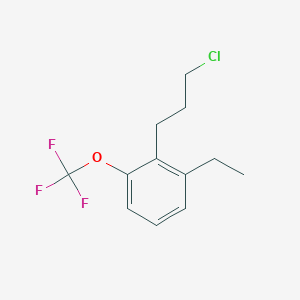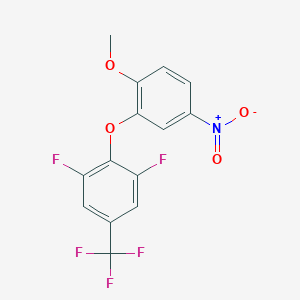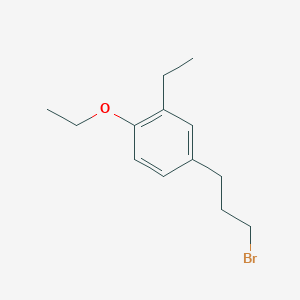
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-1-carboxamide, N-methoxy-N-methyl-: Similar in structure but lacks the tribromo substitution.
2,4,5-Tribromoimidazole: Contains the tribromo substitution but lacks the carboxamide and methoxy-methyl groups.
1H-Imidazole-1-carboxamide, N-methyl-: Similar but lacks the methoxy group.
Uniqueness
1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tribromo substitution enhances its reactivity and potential biological activity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
102342-06-3 |
|---|---|
Molekularformel |
C6H6Br3N3O2 |
Molekulargewicht |
391.84 g/mol |
IUPAC-Name |
2,4,5-tribromo-N-methoxy-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C6H6Br3N3O2/c1-11(14-2)6(13)12-4(8)3(7)10-5(12)9/h1-2H3 |
InChI-Schlüssel |
NLHRZBRVFFOPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)N1C(=C(N=C1Br)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)




![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)








